3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone
Overview
Description
3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone is a chemical compound with potential therapeutic applications in various fields of medicine. This compound belongs to the quinazolinone family and has been studied extensively for its biological properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Scientific Research Applications
3-(5-chloro-2-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-8-5-6-12(18)11(7-8)17-13(19)9-3-1-2-4-10(9)16-14(17)20/h1-7,18H,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZLOUURGJFZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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